molecular formula C16H16FN3O3 B2483232 (3-Fluoro-4-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034280-63-0

(3-Fluoro-4-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2483232
CAS RN: 2034280-63-0
M. Wt: 317.32
InChI Key: FEVGBBGXPWHTOG-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the methoxy group, similar to (3-Fluoro-4-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, have been synthesized and shown to exhibit high antimicrobial activity. These compounds have been compared with standard drugs like ciprofloxacin and fluconazole, demonstrating promising results in combating microbial infections (Kumar et al., 2012).

Molecular Structure and Physicochemical Properties

The synthesis of related compounds has led to investigations into their crystal structure and conformation using techniques like X-ray diffraction and density functional theory (DFT). These studies help in understanding the molecular geometry, electrostatic potential, and other physicochemical properties that are crucial for designing drugs with specific therapeutic targets (Huang et al., 2021).

Development of Solution Formulations

Research has also focused on developing solution formulations for poorly water-soluble compounds to improve their bioavailability and therapeutic efficacy. This involves creating precipitation-resistant solutions that can achieve higher plasma concentrations, which is essential for the successful clinical evaluation of new therapeutic agents (Burton et al., 2012).

Novel Fluorescent Materials

Furthermore, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show remarkable Stokes' shift and quantum yields, demonstrates the potential of these compounds in creating luminescent materials. Such materials can be used in various applications, including bioimaging and organic light-emitting diodes (OLEDs) (Volpi et al., 2017).

Crystal and Molecular Structure Analysis

The detailed analysis of the crystal and molecular structure of related compounds provides insights into their interaction patterns, which can influence their biological activity and solubility. Understanding these interactions is crucial for drug design and development, enabling the creation of more effective and targeted therapeutic agents (Lakshminarayana et al., 2009).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-22-14-3-2-11(8-13(14)17)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVGBBGXPWHTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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